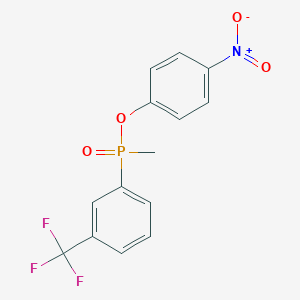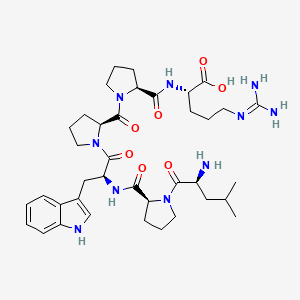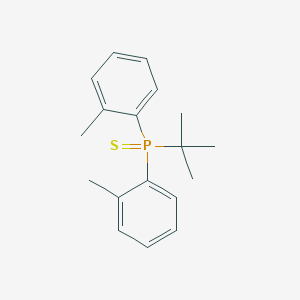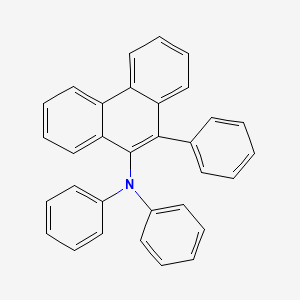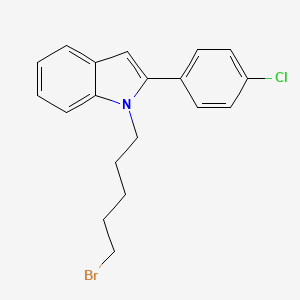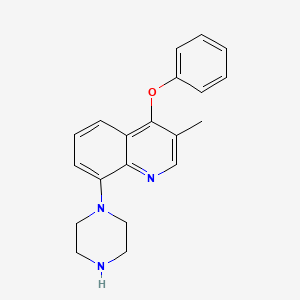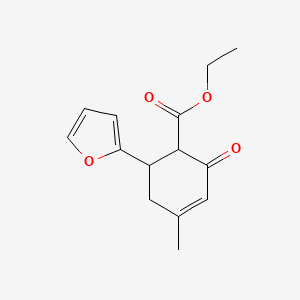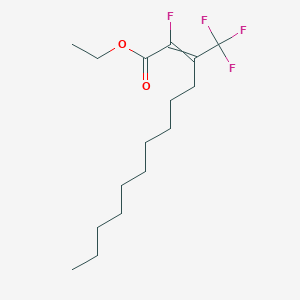
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is a chemical compound characterized by the presence of fluorine atoms, which impart unique properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate involves its interaction with molecular targets and pathways within a system. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors. The exact mechanism can vary depending on the application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the tridec-2-enoate backbone makes it particularly valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
928247-74-9 |
|---|---|
Molekularformel |
C16H26F4O2 |
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate |
InChI |
InChI=1S/C16H26F4O2/c1-3-5-6-7-8-9-10-11-12-13(16(18,19)20)14(17)15(21)22-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
RWTXIQVQFGORLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C(C(=O)OCC)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)

![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
